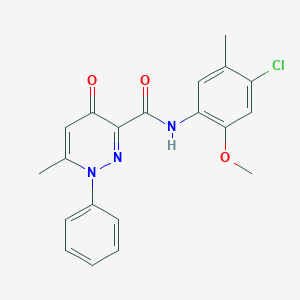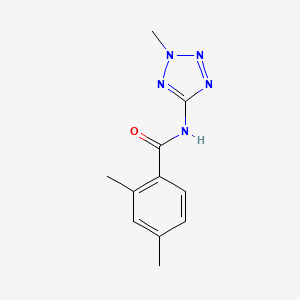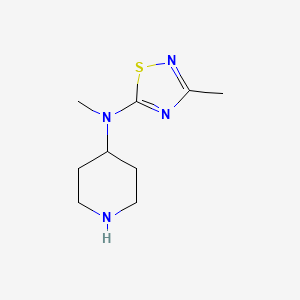![molecular formula C17H18N2O2 B7647004 2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)
2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, DMCM, and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
DMCM acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. DMCM binds to a specific site on the GABA receptor, enhancing the binding of GABA to the receptor and increasing the efficacy of GABAergic neurotransmission. This leads to an increase in the inhibitory tone of the central nervous system, resulting in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
DMCM has been shown to have anxiolytic and anticonvulsant effects in various animal models. In addition, DMCM has been shown to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates. DMCM has also been shown to have sedative effects, which may limit its use in certain research applications.
Vorteile Und Einschränkungen Für Laborexperimente
DMCM has several advantages for lab experiments, including its ability to enhance the effects of other GABAergic drugs and its well-characterized mechanism of action. However, DMCM also has several limitations, including its sedative effects and potential for abuse. In addition, the use of DMCM in animal models may not accurately reflect its effects in humans, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on DMCM, including its potential use as an anticonvulsant and anxiolytic agent in humans. In addition, further research is needed to determine the safety and efficacy of DMCM in humans, as well as its potential for abuse. Other future directions include the development of novel DMCM analogs with improved pharmacological properties and the use of DMCM as a research tool to study the effects of GABA receptors on the central nervous system.
Conclusion:
In conclusion, DMCM is a chemical compound that has been extensively studied for its potential applications in various fields. DMCM acts as a positive allosteric modulator of GABA receptors, leading to anxiolytic and anticonvulsant effects. DMCM has several advantages for lab experiments, including its ability to enhance the effects of other GABAergic drugs and its well-characterized mechanism of action. However, DMCM also has several limitations, including its sedative effects and potential for abuse. There are several future directions for research on DMCM, including its potential use as an anticonvulsant and anxiolytic agent in humans, the development of novel DMCM analogs, and the use of DMCM as a research tool to study the effects of GABA receptors on the central nervous system.
Synthesemethoden
DMCM can be synthesized using various methods, including the reaction of 2,3-dimethylaniline with 4-(methylcarbamoyl)benzoyl chloride in the presence of a base. This reaction yields DMCM as a white crystalline solid with a melting point of 172-173°C. The purity of the synthesized compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
DMCM has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMCM has been used as a research tool to study the effects of GABA receptors on the central nervous system. DMCM has also been used as a pharmacological tool to study the effects of GABAergic drugs on anxiety and seizure disorders. In medicinal chemistry, DMCM has been studied for its potential use as an anticonvulsant and anxiolytic agent.
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-5-4-6-15(12(11)2)17(21)19-14-9-7-13(8-10-14)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHFNRXFMJEHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole](/img/structure/B7646926.png)
![1-(2-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7646927.png)
![1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7646940.png)
![(1R,2R)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7646948.png)

![(2S)-1-[3-[(4-propan-2-ylsulfanylbenzoyl)amino]propyl]pyrrolidine-2-carboxamide](/img/structure/B7646968.png)
![(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7646978.png)
![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7646999.png)

![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)
![[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B7647020.png)
![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)
